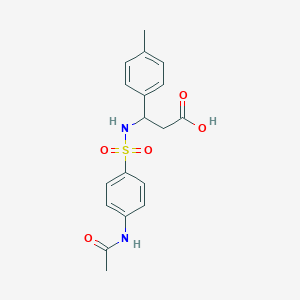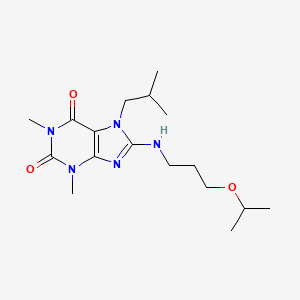
4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid (4-ESPCA) is a novel organic compound that has been investigated for its potential applications in scientific research. It is a derivative of the pyrrole class of compounds and has attracted attention due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized novel biological-based nano organo solid acids, exploring their catalytic applications in synthesizing various organic compounds, highlighting the importance of related structures in green chemistry and industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). This underscores the relevance of compounds like 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid in facilitating eco-friendly synthesis pathways.
Molecular Recognition and Catalysis
The creation of water-soluble receptors capable of binding aromatic N-oxides in water demonstrates the application of pyrrole derivatives in molecular recognition. These receptors operate via hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions, showing how structural modifications can tailor molecules for specific recognition tasks (Verdejo, Gil-Ramírez, & Ballester, 2009).
Environmental Degradation
A review on the biotransformation of perfluoroalkyl acid (PFAA) precursors, including their environmental fate and effects, sheds light on the potential environmental implications of related compounds. This research emphasizes the significance of understanding the degradation pathways of organofluorine compounds and their precursors, including those structurally related to 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid, in mitigating their environmental impact (Zhang, Pang, Lin, Mishra, Bhatt, & Chen, 2020).
Propriétés
IUPAC Name |
4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-2-9-14(12,13)5-3-6(7(10)11)8-4-5/h3-4,8-9H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRDTJQMQHTCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)
![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)
![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681756.png)


![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2681764.png)
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2681765.png)
